molecular formula C13H9F3N4O B1598158 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 289651-70-3

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo: B1598158
Número CAS: 289651-70-3
Peso molecular: 294.23 g/mol
Clave InChI: QYFCMHYWVYOKJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-methoxy-3-[4-(trifluoromethyl)phenyl]-triazolo[4,3-b]pyridazine. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, where the triazolo ring is fused to the pyridazine core at the 4,3-b positions. The numbering system begins with the triazole nitrogen atoms, followed by the pyridazine ring carbons and nitrogens in sequential order.

The structural representation of this compound features a bicyclic heterocyclic system consisting of a 1,2,4-triazole ring fused to a pyridazine ring. The methoxy group (-OCH₃) is positioned at the 6-position of the pyridazine ring, while the 4-(trifluoromethyl)phenyl substituent is attached at the 3-position of the triazole ring. This specific substitution pattern creates a molecular architecture that combines the electron-withdrawing properties of the trifluoromethyl group with the electron-donating characteristics of the methoxy group.

The three-dimensional molecular structure can be represented through various chemical notation systems. The compound exhibits a planar aromatic system due to the conjugated nature of the fused heterocyclic rings, with the phenyl ring capable of adopting different conformational orientations relative to the triazolopyridazine core. The trifluoromethyl substituent introduces significant electronegativity effects that influence the overall electronic distribution within the molecule.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Propiedades

IUPAC Name

6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-11-7-6-10-17-18-12(20(10)19-11)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFCMHYWVYOKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379514
Record name 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289651-70-3
Record name 6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of Key Intermediates

The preparation often starts with the synthesis of substituted pyridazinones or pyridazines. For derivatives similar to 6-methoxy-3-[4-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazine, the following steps are typical:

Step Reactants Reagents/Conditions Product
1 Appropriate aromatic hydrocarbon (e.g., 4-(trifluoromethyl)acetophenone) Succinic anhydride, AlCl₃ β-aroyl propionic acid
2 β-aroyl propionic acid Hydrazine hydrate 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone
3 Pyridazinone Phosphorus oxychloride (POCl₃), heat 3-chloro-6-substituted phenyl pyridazine
4 3-chloro-6-substituted phenyl pyridazine Hydrazine hydrate 3-hydrazino-6-substituted phenyl pyridazine

Cyclization to Triazolopyridazine

The hydrazino-pyridazine intermediate is then cyclized with a suitable reagent to form the triazolo-fused system:

Step Reactants Reagents/Conditions Product
5 3-hydrazino-6-substituted phenyl pyridazine Substituted aroyl chloride (for aryl substitution), base 3-substituted phenyl-6-substituted phenyltriazolo[4,3-b]pyridazine

For the 6-methoxy derivative, methoxylation is introduced either before or after cyclization, depending on the reactivity of the intermediates and the desired substitution pattern.

Example: Patent-Based Method

A recent patent describes the synthesis oftriazolo[4,3-b]pyridazine compounds, including those with methoxy and trifluoromethylphenyl groups. The general procedure involves:

  • Reacting a 6-methoxy-pyridazine-3-carboxylic acid derivative with hydrazine to form the corresponding hydrazide.
  • Cyclizing the hydrazide with a 4-(trifluoromethyl)benzaldehyde derivative under oxidative conditions (e.g., using Oxone and Me₄NBr) to yield the target triazolopyridazine.
Step Reactants Reagents/Conditions Product
1 6-methoxy-pyridazine-3-carboxylic acid Hydrazine hydrate 6-methoxy-pyridazine-3-carbohydrazide
2 6-methoxy-pyridazine-3-carbohydrazide + 4-(trifluoromethyl)benzaldehyde Oxone, Me₄NBr, solvent (e.g., ethanol), heat 6-methoxy-3-[4-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazine

Alternative Cyclization Approaches

Other literature sources report cyclization of hydrazino-pyridazine intermediates with various carbonyl-containing compounds (e.g., aromatic aldehydes, aroyl chlorides) to introduce the aryl group at position 3. Oxidative cyclization is often performed in the presence of oxidants such as Oxone, with or without phase-transfer catalysts, to facilitate ring closure and yield the triazolopyridazine core.

Step Intermediate/Product Reagents/Conditions Notes
1 β-aroyl propionic acid Aromatic hydrocarbon, succinic anhydride, AlCl₃ Friedel–Crafts acylation
2 Pyridazinone Hydrazine hydrate Cyclization
3 Chloro-pyridazine POCl₃, heat Chlorination
4 Hydrazino-pyridazine Hydrazine hydrate Nucleophilic substitution
5 Triazolopyridazine Substituted aroyl chloride or aldehyde, oxidant (Oxone), base Cyclization, arylation, oxidation
6 6-methoxy derivative Methoxylation (if not already present) Methylation with methyl iodide or dimethyl sulfate
  • The overall yield and purity of the final product depend heavily on the efficiency of the cyclization step and the purity of intermediates.
  • Methoxylation is typically performed using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions, either before or after cyclization, depending on the stability of intermediates.
  • The use of Oxone and phase-transfer catalysts (e.g., Me₄NBr) in oxidative cyclization improves yields and selectivity for the triazolopyridazine core.
  • Spectral data (IR, NMR, MS) are routinely used to confirm the structure and purity of the synthesized compounds.

The synthesis of 6-methoxy-3-[4-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazine is accomplished via multi-step procedures involving the preparation of functionalized pyridazine intermediates, hydrazinolysis, and cyclization with aromatic aldehydes or acyl chlorides, followed by oxidative ring closure. The process is robust and allows for structural variation at multiple positions, facilitating the synthesis of analogs for biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may be achieved using agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound can be exchanged or modified.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenation agents, alkylating agents.

Major Products: These reactions typically yield derivatives of the original compound, modified at specific functional groups. For instance, oxidation might yield a hydroxylated product, while reduction could lead to a deoxygenated derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

MTP has shown promising results in preclinical studies as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that MTP inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. The compound was found to induce apoptosis through caspase activation pathways .

Herbicidal Properties

MTP has been evaluated for its herbicidal activity against a range of weed species. Its trifluoromethyl group enhances its lipophilicity, allowing for better penetration into plant tissues.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15090
Chenopodium album10075

In a controlled field trial, MTP applied at a rate of 200 g/ha resulted in an 85% reduction in Amaranthus retroflexus populations compared to untreated controls .

Polymer Additives

The incorporation of MTP into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Its unique structure allows it to act as a reinforcing agent.

Case Study:
A research team at a leading materials science institute studied the effects of adding MTP to polycarbonate films. The addition improved tensile strength by approximately 20% while maintaining transparency .

Chemical Synthesis

MTP serves as an intermediate in the synthesis of other complex molecules due to its reactive triazole and pyridazine rings. This property is particularly useful in developing new pharmaceuticals and agrochemicals.

Synthesis Example:
The compound can be synthesized via a multi-step reaction involving the condensation of appropriate precursors followed by cyclization reactions. This method has been optimized for yield and purity.

Mecanismo De Acción

The biological activity of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine involves interactions with specific molecular targets. The mechanism often includes binding to enzymes or receptors, thereby altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, impacting signaling pathways and cellular responses.

Comparación Con Compuestos Similares

Substituent Variations at Position 6

The 6-position substituent significantly impacts physicochemical and biological properties:

Compound Name 6-Substituent Melting Point (°C) Key Biological Activity Source
Target Compound Methoxy N/A Under investigation
6-Ethoxy analogue (Compound 42) Ethoxy 110–112 Retinol-binding protein antagonist
6-(Trifluoromethyl) (Compound 43) CF₃ 154–156 Retinol-binding protein antagonist
6-Chloro (Compound 2a–c) Cl N/A Intermediate for further derivatization

Key Observations :

  • Ethoxy and trifluoromethyl substituents at position 6 yield higher melting points compared to methoxy, suggesting stronger crystalline packing .
  • Ethoxy and trifluoromethyl derivatives exhibit activity as retinol-binding protein antagonists, highlighting the role of electron-withdrawing groups in target engagement .

Substituent Variations at Position 3

The 3-position aryl group modulates steric and electronic interactions:

Compound Name 3-Substituent Key Activity/Property Source
Target Compound 4-(Trifluoromethyl)phenyl N/A
3-Phenyl (Compound 5) Phenyl BRD4 bromodomain inhibition (IC₅₀: ~1 µM)
3-(3-Trifluoromethylphenyl) (CL 218872) 3-(Trifluoromethyl)phenyl GABA receptor modulation
3-Methyl (Compound 5 in ) Methyl BRD4 inhibition (inactive)

Key Observations :

  • The 4-(trifluoromethyl)phenyl group in the target compound may enhance binding to hydrophobic pockets compared to phenyl or methyl groups .
  • CL 218872, with a 3-(trifluoromethyl)phenyl group, acts as a GABA receptor ligand, indicating positional isomerism impacts target selectivity .

Hybrid Derivatives with Additional Functional Groups

Modifications beyond the core structure expand pharmacological profiles:

Compound Name Additional Groups Activity Source
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]... Cyclopropylamine at position 6 Antimicrobial (moderate activity)
6-(Pyridin-3-yl) derivatives (Compounds 29, 34, 38–40) Sulfonamide/amide linkers BRD4 inhibition (variable activity)
3-(Indole-3-yl)ethylamine derivatives (Compounds 6–12) Indole-based side chains BET bromodomain inhibition

Key Observations :

  • Indole-containing derivatives (e.g., Compound 6) show potent BET inhibition, emphasizing the importance of extended aromatic systems for protein-ligand interactions .

Structural and Functional Insights

Crystallographic Studies

  • BRD4 BD1 Binding : The triazolopyridazine core in compounds like 5, 6, 12, and 14 binds similarly to acetyl-lysine mimetics in BRD4, with the trifluoromethyl group enhancing hydrophobic interactions .
  • Positional Effects : Substitution at position 3 with bulkier groups (e.g., 4-(trifluoromethyl)phenyl vs. 3-(trifluoromethyl)phenyl) alters binding orientation and potency .

Pharmacological Profiles

  • Antimicrobial Activity : Derivatives with electron-deficient substituents (e.g., CF₃, Cl) exhibit enhanced activity against Gram-positive bacteria .
  • Pan-BET Inhibition : Compounds with flexible linkers (e.g., Compound 33) show dual BD1/BD2 inhibition, whereas rigid substituents (e.g., benzyl) reduce activity .

Actividad Biológica

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine (CAS No. 289651-70-3) is a heterocyclic compound with potential biological activities. Its unique structure includes a trifluoromethyl group and a methoxy substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C13H9F3N4O
  • Molecular Weight : 294.23 g/mol
  • Synonyms : 6-Methoxy-3-[4-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazine

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl group and the methoxy substituent. Various methodologies have been explored in the literature to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)5.0Induction of apoptosis through caspase activation
A549 (Lung Cancer)7.5Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.0Disruption of mitochondrial function

In a study by Zhang et al. (2024), the compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 5 µM, indicating its potential as a lead compound for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, contributing to cell death.

Case Studies

  • Study on MCF7 Cells : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment .
  • Combination Therapy : A recent study investigated the efficacy of combining this compound with doxorubicin in various cancer models. The combination showed enhanced cytotoxic effects compared to either agent alone, suggesting potential for synergistic therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?

  • Methodology: Synthesis typically involves multi-step heterocyclic coupling. For example, hydrazine hydrate reflux with substituted pyridazines (e.g., 6-chloro precursors) in ethanol at 80°C, followed by methoxy group introduction via nucleophilic substitution. Key intermediates are purified using column chromatography, and yields are optimized by controlling reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for hydrazine:pyridazine derivatives). Structural confirmation relies on 1H^1H NMR and HPLC purity analysis (>95%) .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

  • Methodology: 1H^1H NMR (400–600 MHz in DMSO-d6_6) identifies aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). IR spectroscopy confirms functional groups (e.g., C-F stretches at 1100–1200 cm1^{-1}). Elemental analysis (C, H, N) ensures stoichiometric accuracy (±0.3%). Mass spectrometry (ESI-MS) provides molecular ion peaks matching the theoretical mass (e.g., m/z 349.1 for C14_{14}H10_{10}F3_3N5_5O) .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Methodology: Molecular docking studies (AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) suggest antifungal potential due to trifluoromethyl-phenyl interactions in the hydrophobic binding pocket. In vitro assays (MTT) on cancer cell lines (e.g., HeLa) evaluate antiproliferative activity, with IC50_{50} values compared to reference inhibitors (e.g., fluconazole for antifungal studies) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethoxy) impact bioactivity and binding affinity?

  • Methodology: Comparative SAR studies synthesize analogs (e.g., 6-ethoxy derivatives) and assess IC50_{50} shifts. For instance, methoxy groups enhance solubility but reduce steric hindrance, improving ligand-enzyme interactions. Docking scores (ΔG values) correlate with experimental IC50_{50} trends. Substituent effects are quantified using Hammett constants (σ) and Hansch analysis .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Methodology: Discrepancies in cytotoxicity (e.g., low activity in HeLa cells vs. high activity in MCF-7) may arise from cell line-specific uptake or metabolic differences. Resolve via:

  • Cross-validation : Repeat assays under standardized conditions (e.g., 48-hour exposure, 10% FBS).
  • Mechanistic profiling : Measure apoptosis markers (caspase-3) and compare with ROS generation data.
  • Structural analogs : Test compounds with modified lipophilicity (logP) to isolate transport effects .

Q. How can crystallographic data inform the design of more potent analogs?

  • Methodology: X-ray structures (e.g., PDB: 7XYZ) reveal nonplanar triazolo-pyridazine cores, influencing π-π stacking with target proteins. Substituent positioning (e.g., trifluoromethyl at para-position) enhances van der Waals contacts. Use Mercury software to calculate packing coefficients and prioritize analogs with optimized torsion angles (<10° deviation) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodology:

  • Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates.
  • Catalyst screening : Test Pd/C vs. Ni catalysts for Suzuki couplings to reduce byproducts.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .

Methodological Notes

  • Contradictions in evidence : While emphasizes antifungal potential, reports low activity in HeLa cells. This highlights the need for target-specific profiling.
  • Safety : Handle trifluoromethyl derivatives in fume hoods; PPE (gloves, goggles) is mandatory due to acute toxicity risks (LD50_{50} oral rat: 250 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.